molecular formula C7H8ClN3 B2470629 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile CAS No. 1006328-60-4

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile

Cat. No.: B2470629
CAS No.: 1006328-60-4
M. Wt: 169.61
InChI Key: YCQPQUNNHAQHDN-UHFFFAOYSA-N
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Description

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile is a chemical compound with the molecular formula C7H8ClN3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile typically involves the reaction of 4-chloro-1H-pyrazole with 2-methylpropanenitrile under specific conditions. One common method includes the use of a base, such as sodium hydride, to deprotonate the pyrazole, followed by nucleophilic substitution with 2-methylpropanenitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like ethanol or water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted pyrazole derivatives.

Scientific Research Applications

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chloro-1H-pyrazol-1-yl)propanenitrile: Similar structure but lacks the methyl group on the propanenitrile chain.

    3-(4-chloro-1H-pyrazol-1-yl)methylbenzoic acid: Contains a benzoic acid moiety instead of the propanenitrile chain.

Uniqueness

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile is unique due to the presence of both the chloro-substituted pyrazole ring and the 2-methylpropanenitrile chain. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-chloropyrazol-1-yl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c1-6(2-9)4-11-5-7(8)3-10-11/h3,5-6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQPQUNNHAQHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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